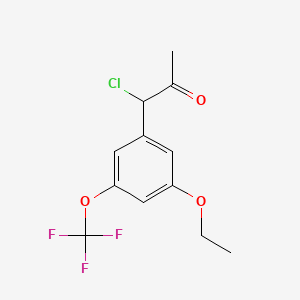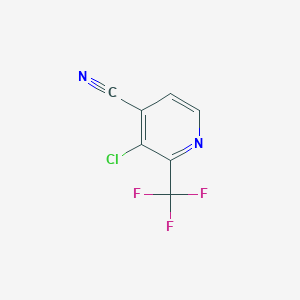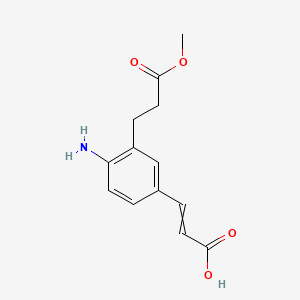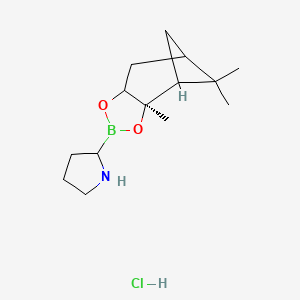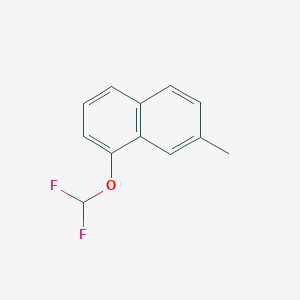![molecular formula C7H6BBr2NO2 B14054164 6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14054164.png)
6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound. This compound is of interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and boron atoms in its structure makes it a versatile molecule for various chemical transformations and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol typically involves multi-step organic synthesis. One common method involves the bromination of a benzo[c][1,2]oxaborole precursor, followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve high purity levels.
化学反応の分析
Types of Reactions
6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert the amino group into other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted benzo[c][1,2]oxaborole derivatives.
科学的研究の応用
6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of 6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. The boron atom in its structure can form reversible covalent bonds with biological molecules, such as enzymes, leading to inhibition or modulation of their activity. The bromine atoms can also participate in halogen bonding, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Another brominated heterocycle with applications in organic electronics.
4,7-Dibromobenzo[d][1,2,3]thiadiazole: Used in the synthesis of photovoltaic materials and organic semiconductors.
Uniqueness
6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol is unique due to the presence of both boron and bromine atoms in its structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to form reversible covalent bonds with biological targets makes it particularly interesting for medicinal chemistry research.
特性
分子式 |
C7H6BBr2NO2 |
|---|---|
分子量 |
306.75 g/mol |
IUPAC名 |
5,7-dibromo-1-hydroxy-3H-2,1-benzoxaborol-6-amine |
InChI |
InChI=1S/C7H6BBr2NO2/c9-4-1-3-2-13-8(12)5(3)6(10)7(4)11/h1,12H,2,11H2 |
InChIキー |
OMQSHXMGPULBNO-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(C(=C(C=C2CO1)Br)N)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


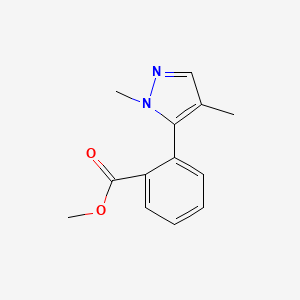
![1-Iodo-3-[(2-methoxyethoxy)methoxy]propane](/img/structure/B14054082.png)
![(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14054092.png)

